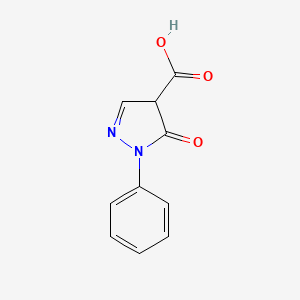
5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Pyrazole nucleus, the core structure of 5-OPDPCA, is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
The molecular structure of 5-OPDPCA comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The IUPAC Standard InChI isInChI=1S/C12H12N2O3/c1-2-17-12 (16)10-8-11 (15)14 (13-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 . Physical And Chemical Properties Analysis
The molecular weight of 5-OPDPCA is 232.2353 . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Structural and Spectral Investigations
Research on pyrazole-4-carboxylic acid derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has involved combined experimental and theoretical studies. These compounds are characterized using NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. Density Functional Theory (DFT) is often used for theoretical calculations, providing insights into the molecular structure and electronic properties of these compounds (Viveka et al., 2016).
Synthesis of Condensed Pyrazoles
Pyrazole-4-carboxylates are used as precursors in cross-coupling reactions, like Sonogashira-type reactions, to synthesize various condensed pyrazoles. These pyrazoles are important in creating complex molecular structures with potential applications in various fields, including pharmaceuticals (Arbačiauskienė et al., 2011).
Ring Transformation Studies
Studies on the ring transformations of pyrazole compounds involve converting pyrazole-4-carboxylic acid derivatives into other molecular forms. This type of research is fundamental for understanding chemical reactions and potential applications in synthesizing new compounds (Kirschke et al., 1994).
Antimicrobial Activity
Research has been conducted on pyrazole-4-carboxylic acid derivatives for their antimicrobial activity. Synthesized compounds are evaluated against various microorganisms, providing valuable information for developing new antibacterial and antifungal agents (Vijaya Laxmi et al., 2012).
Structural Characterization
The structural characterization of pyrazole-4-carboxylic acid derivatives involves various spectroscopic techniques. These studies are crucial for determining the molecular structure and potential applications of these compounds (Zheng et al., 2012).
Nonlinear Optical Properties
Some pyrazole-4-carboxylic acid derivatives exhibit nonlinear optical properties, making them candidates for optical applications. These properties are studied using techniques like the z-scan technique, highlighting the potential use of these compounds in optical technologies (Tamer et al., 2015).
Mechanism of Action
Target of Action
The primary targets of the compound “5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid” are currently unknown. This compound is a derivative of pyrazoline , a class of compounds known for their broad range of biological activities . .
Pharmacokinetics
properties
IUPAC Name |
5-oxo-1-phenyl-4H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9-8(10(14)15)6-11-12(9)7-4-2-1-3-5-7/h1-6,8H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTODFKYFNAIHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate](/img/structure/B2404150.png)
![(4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2404151.png)
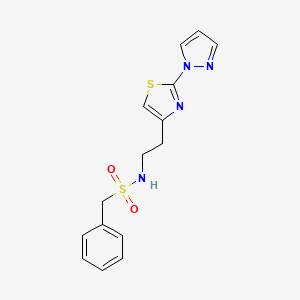
![(E)-N-[[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2404153.png)
![2-(4-Fluorophenyl)sulfonylbenzo[f]chromen-3-one](/img/structure/B2404157.png)
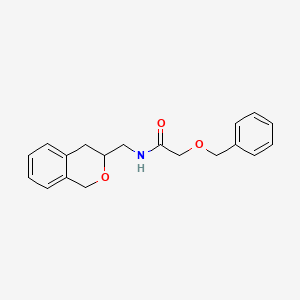
![(2Z)-2-[(2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2404159.png)
![4-(N,N-diallylsulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2404160.png)

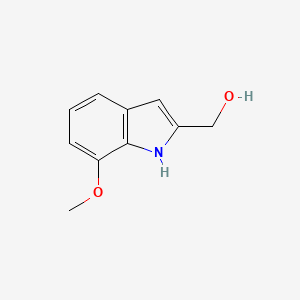

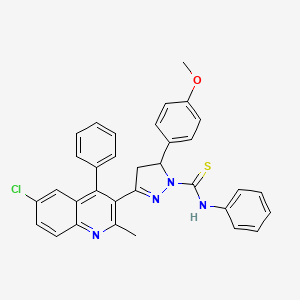

![4-[(6-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)amino]quinazoline-2(1H)-thione](/img/structure/B2404172.png)